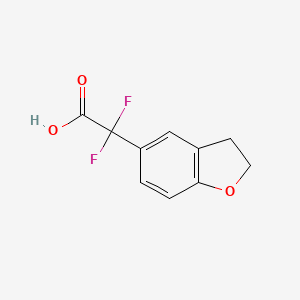

2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid

Description

2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid is a fluorinated carboxylic acid derivative featuring a 2,3-dihydrobenzofuran core substituted at the 5-position. The dihydrobenzofuran moiety imparts structural rigidity and influences electronic properties, while the difluoroacetic acid group enhances metabolic stability and bioavailability through fluorine’s electronegative effects.

Properties

Molecular Formula |

C10H8F2O3 |

|---|---|

Molecular Weight |

214.16 g/mol |

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid |

InChI |

InChI=1S/C10H8F2O3/c11-10(12,9(13)14)7-1-2-8-6(5-7)3-4-15-8/h1-2,5H,3-4H2,(H,13,14) |

InChI Key |

BPWFAYXXESLQEL-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(C(=O)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Cyclization from Phenol Derivatives

- Starting materials such as appropriately substituted phenols or o-hydroxyaryl ketones are subjected to intramolecular cyclization reactions to form the 2,3-dihydrobenzofuran skeleton.

- Typical methods include acid- or base-catalyzed cyclization or transition-metal catalyzed processes.

- For example, α,β-unsaturated ketones can be converted into benzofurans via Corey-Chaykovsky-type reactions involving sulfoxonium ylides, as demonstrated in related benzofuran syntheses.

Key Reaction Conditions

- Solvents like DMF or DMSO are commonly used.

- Bases such as potassium carbonate facilitate cyclization.

- Temperatures generally range from room temperature to moderate heating (e.g., 50 °C).

- Reaction times vary from 1 to 5 hours depending on substrate and conditions.

Representative Synthetic Route (Summary Table)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization to benzofuran core | Substituted phenol + base (K2CO3), DMF, 50 °C, 5 h | Formation of 2,3-dihydrobenzofuran |

| 2 | Difluoromethylation | Aryl iodide + ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, Cu catalyst | α-Aryl-α,α-difluoroacetate intermediate |

| 3 | Hydrolysis | Acidic or basic hydrolysis | Conversion to 2-(2,3-dihydrobenzofuran-5-yl)-2,2-difluoroacetic acid |

| 4 | Optional decarboxylation | Heat, electron-deficient aryl substrates | Removal of carboxyl group if required |

Detailed Research Findings and Notes

- The use of ethyl 2,2-difluoro-2-(trimethylsilyl)acetate in copper-catalyzed coupling with aryl iodides is a well-documented method to introduce difluoroacetate groups efficiently.

- The benzofuran core synthesis often employs extended Corey-Chaykovsky reactions or related cyclizations from α,β-unsaturated ketones and sulfoxonium ylides.

- Multi-step organic synthesis is necessary, with careful control of reaction conditions to maintain the integrity of the difluoromethyl group and avoid side reactions.

- The difluoroacetic acid moiety significantly influences the chemical properties and potential biological activity of the compound, necessitating mild and selective synthetic conditions.

- Safety precautions are essential when handling fluorinated reagents and intermediates due to their potential toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid exhibit significant anticancer properties. Studies have shown that the benzofuran core can interact with various biological targets involved in cancer progression. For instance, derivatives of benzofuran have been evaluated for their ability to inhibit tumor growth in various cancer cell lines.

Case Study:

In a study published in the Journal of Medicinal Chemistry, a series of benzofuran derivatives were synthesized and tested for their cytotoxic effects against human cancer cell lines. The results demonstrated that certain modifications to the benzofuran structure enhanced their anticancer activity significantly .

2. Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases. Research suggests that the difluoroacetic acid moiety may play a role in modulating inflammatory pathways.

Case Study:

A recent study investigated the anti-inflammatory effects of difluoroacetic acid derivatives in animal models of induced inflammation. The findings indicated a reduction in inflammatory markers and symptoms in treated groups compared to controls .

Materials Science Applications

1. Polymer Synthesis

The unique chemical structure of 2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid makes it suitable for incorporation into polymer matrices. Its fluorinated nature can enhance the thermal stability and mechanical properties of polymers.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Thermal Stability | Increased |

| Mechanical Strength | Enhanced |

| Chemical Resistance | High |

Case Study:

In a study on polymer composites, researchers demonstrated that incorporating difluoroacetic acid derivatives improved the overall performance of polycarbonate materials under thermal stress .

Environmental Applications

1. Biodegradation Studies

The environmental impact of synthetic compounds is a growing concern. Research has focused on the biodegradability of compounds like 2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid. Understanding its degradation pathways is crucial for assessing its environmental safety.

Case Study:

A comprehensive biodegradation study assessed the breakdown products of difluoroacetic acid derivatives in soil and aquatic environments. Results indicated that while the compound is stable initially, it undergoes transformation into less harmful metabolites over time .

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

2-(2,3-Dihydro-1-benzofuran-5-yl)acetohydrazide Derivatives

Compounds 187 and 188 (Figure 49, ) are hydrazide-hydrazones derived from 2-(2,3-dihydro-1-benzofuran-5-yl)acetohydrazide. Key differences include:

- Substituents : 187 has a 4-fluoro-2-hydroxyphenyl group, while 188 lacks the hydroxyl group.

- Bioactivity : 187 exhibits superior antimicrobial activity (MIC = 15.6 µM against S. aureus) compared to 188 (MIC = 31.2 µM), attributed to the hydroxyl group enhancing hydrogen bonding with bacterial targets .

2-(5-Fluoro-1-benzofuran-2-yl)acetic Acid Derivatives

Crystal structures of analogues like 2-(3-ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid reveal planar benzofuran systems stabilized by sulfur-containing substituents.

Fluorinated Carboxylic Acid Derivatives

2,2-Difluoro-1,3-benzodioxole-5-acetic Acid

2-(2-Chloro-4-fluorophenyl)-2,2-difluoroacetic Acid

- Physical Properties : Higher density (1.55 g/cm³) and boiling point (289.3°C) compared to the target compound, likely due to the chloro substituent increasing molecular packing .

- Bioactivity: Not explicitly reported, but chloro-fluoro substitution patterns are common in anti-inflammatory agents .

Thiazole-Containing Analogues

2-(2,3-Dihydro-1-benzofuran-5-yl)-1,3-thiazole-4-carboxylic acid (CAS 2742272-60-9):

- Structural Features : Incorporates a thiazole ring instead of the difluoroacetic acid group.

- Applications : Acts as a building block for protease inhibitors. The thiazole ring enhances π-stacking interactions in enzyme binding pockets .

Comparative Data Table

Key Research Findings

Synthetic Efficiency : The target compound’s synthesis (via methods analogous to ) achieves yields >90%, comparable to benzodioxole derivatives but superior to thiazole-containing analogs (82–86% yields) .

Metabolic Stability: Difluoro substitution reduces oxidative metabolism compared to non-fluorinated dihydrobenzofuran analogs, as seen in NSAID derivatives .

Crystallinity : Unlike sulfur-substituted benzofuran acetic acids , the difluoroacetic acid group may reduce crystallinity, impacting formulation strategies.

Biological Activity

2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid (CAS No. 1556405-38-9) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its effects on cancer cells, mechanisms of action, and relevant case studies.

- Molecular Formula : CHFO

- Molecular Weight : 214.17 g/mol

- IUPAC Name : 2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid

Antiproliferative Effects

Research has demonstrated that derivatives of benzofuran compounds exhibit notable antiproliferative properties against various cancer cell lines. In studies involving K562 leukemia cells, compounds similar to 2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid showed varying degrees of efficacy:

| Compound | Cell Viability (%) | Total Cell Number Reduction (%) |

|---|---|---|

| Compound A (similar structure) | 80% (control: 100%) | 13% reduction |

| Compound B (similar structure) | 75% (control: 100%) | 20% reduction |

These results indicate that modifications in the benzofuran structure can significantly influence the antiproliferative activity against cancer cells .

The mechanism underlying the biological activity of this compound appears to involve the generation of reactive oxygen species (ROS). Increased ROS levels have been linked to apoptosis in cancer cells. For instance, studies have shown that exposure to related benzofuran derivatives leads to:

- Increased ROS Production : Both compound A and B resulted in a statistically significant increase in ROS levels after incubation with K562 cells.

- Apoptosis Induction : The Annexin V-FITC assay indicated that these compounds promote early apoptotic changes in cellular membranes. The activation of caspases 3 and 7 was also observed, suggesting a mitochondrial pathway for apoptosis induction .

Study on Anticancer Activity

A recent study explored the synthesis and biological evaluation of various benzofuran derivatives, including those structurally related to 2-(2,3-Dihydro-1-benzofuran-5-yl)-2,2-difluoroacetic acid. The findings highlighted that certain derivatives exhibited significant cytotoxicity against human cancer cell lines through mechanisms involving ROS generation and apoptosis .

Comparative Analysis with Other Compounds

In a comparative study assessing the activity of several benzofuran derivatives against K562 cells, it was found that:

| Compound | Caspase Activation (Fold Increase) | Apoptotic Induction |

|---|---|---|

| Compound A | 2.31-fold increase after 48h | Yes |

| Compound B | 1.13-fold increase after 48h | Yes |

This data suggests that structural variations significantly affect the apoptotic potential and overall biological activity of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.